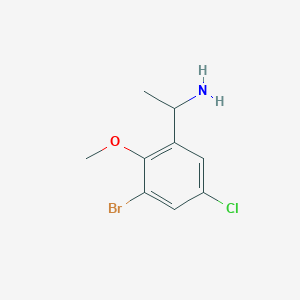

1-(3-Bromo-5-chloro-2-methoxyphenyl)ethanamine

Description

Significance of Halogenated and Methoxylated Arylethanamine Scaffolds in Synthetic Chemistry

The introduction of halogen and methoxy (B1213986) groups onto an arylethanamine scaffold is a common strategy in synthetic and medicinal chemistry to modulate a molecule's properties. researchgate.net Aryl halides are highly versatile building blocks in organic synthesis, serving as key precursors in a variety of cross-coupling reactions. researchgate.net

Halogenation Effects:

Modulation of Physicochemical Properties: Halogen atoms, particularly fluorine, chlorine, and bromine, can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.netnih.gov The introduction of halogens can lead to enhanced potency and improved pharmacokinetic profiles of drug candidates. researchgate.net

Halogen Bonding: A halogen atom can participate in a "halogen bond," a noncovalent interaction with an electron-donating atom. This interaction is increasingly recognized as a crucial factor in the binding of a ligand to its target protein, contributing to the stability of the ligand-target complex. researchgate.net

Methoxylation Effects:

Electronic Influence: The methoxy group (-OCH3) is an electron-donating group that can influence the reactivity of the aromatic ring in electrophilic aromatic substitution reactions.

Metabolic Stability: The presence of a methoxy group can influence the metabolic pathways of a compound, potentially blocking sites of oxidation and increasing the molecule's half-life in biological systems.

The combination of both halogen and methoxy substituents, as seen in 1-(3-Bromo-5-chloro-2-methoxyphenyl)ethanamine, creates a unique electronic and steric environment on the aromatic ring, making such compounds valuable intermediates in the synthesis of more complex molecules.

Overview of Research Trajectories for Complex Aromatic Amines

The synthesis of complex aromatic amines is a dynamic area of research, driven by the need for more efficient, selective, and sustainable chemical processes. drugdiscoverytrends.com Aromatic amines are fundamental components in the production of pharmaceuticals, agrochemicals, and high-performance polymers. drugdiscoverytrends.com

Key Research Trends:

Development of Novel Catalytic Systems: A significant focus of current research is the development of new transition metal catalysts (e.g., based on palladium, copper, and rhodium) to facilitate the formation of carbon-nitrogen bonds with greater efficiency and under milder reaction conditions. wjpmr.comchemicalprocessing.com

C-H Amination: Direct C-H amination reactions, where a C-H bond is converted directly to a C-N bond, represent a highly atom-economical approach to synthesizing aromatic amines, avoiding the need for pre-functionalized starting materials.

Sustainable and Green Chemistry: There is a growing emphasis on developing synthetic routes that are more environmentally friendly. This includes the use of greener solvents, reducing the number of synthetic steps, and designing processes that generate less waste. nih.gov

Photoredox Catalysis: The use of visible light to drive chemical reactions, known as photoredox catalysis, has emerged as a powerful tool for the synthesis of complex molecules, including arylethanamines, under mild conditions. domainex.co.uknih.gov

These research efforts aim to expand the toolkit available to synthetic chemists, enabling the construction of increasingly complex and functionally diverse aromatic amines for a wide range of applications.

Properties of this compound

While detailed research on this compound is not extensively available in public literature, its basic chemical properties can be delineated. It is primarily recognized as a research chemical, likely used as a building block in the synthesis of more complex target molecules.

| Property | Value |

| Molecular Formula | C9H11BrClNO |

| Molecular Weight | 264.55 g/mol |

| Appearance | Not specified in available literature |

| Boiling Point | Not specified in available literature |

| Melting Point | Not specified in available literature |

| Solubility | Not specified in available literature |

Data sourced from publicly available chemical supplier information. chemicalbook.com

Synthesis of Substituted Arylethanamines

The synthesis of a polysubstituted arylethanamine like this compound would typically involve a multi-step sequence starting from a simpler, commercially available aromatic compound. A plausible, though not explicitly documented, synthetic approach could involve the following key transformations:

Halogenation and Methoxylation of a Phenyl Ring: Introducing the bromo, chloro, and methoxy substituents onto the aromatic ring. This often requires careful control of reaction conditions to achieve the desired substitution pattern.

Introduction of the Ethylamine Side Chain: This can be achieved through various methods, such as:

Reductive Amination: Reacting the corresponding substituted acetophenone (B1666503) with an amine source in the presence of a reducing agent.

Grignard Reaction: Reacting a substituted benzaldehyde (B42025) with a methylmagnesium halide, followed by conversion of the resulting alcohol to the amine.

From a Phenylacetic Acid Derivative: Conversion of a substituted phenylacetic acid to an amide, followed by reduction to the amine.

The specific route would be chosen based on the availability of starting materials, desired yield, and compatibility with the existing functional groups.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromo-5-chloro-2-methoxyphenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrClNO/c1-5(12)7-3-6(11)4-8(10)9(7)13-2/h3-5H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XABWPUBZANXIIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C(=CC(=C1)Cl)Br)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 3 Bromo 5 Chloro 2 Methoxyphenyl Ethanamine

Retrosynthetic Disconnection and Key Precursors

A logical retrosynthetic analysis of 1-(3-bromo-5-chloro-2-methoxyphenyl)ethanamine identifies the ketone, 1-(3-bromo-5-chloro-2-methoxyphenyl)ethanone (B3163718), as a pivotal precursor. This disconnection simplifies the synthesis into two main challenges: the formation of the substituted aromatic ketone and the subsequent introduction of the amine functionality. The carbon-nitrogen bond of the ethanamine is a prime candidate for disconnection, leading back to the corresponding acetophenone (B1666503) derivative through pathways such as reductive amination or reactions involving a suitable nitrogen nucleophile. youtube.com

Synthesis of 1-(3-Bromo-5-chloro-2-methoxyphenyl)ethanone and Related Ketone Intermediates

The synthesis of the key intermediate, 1-(3-bromo-5-chloro-2-methoxyphenyl)ethanone, can be envisioned through several established aromatic substitution reactions. A primary route would involve the Friedel-Crafts acylation of a correspondingly substituted anisole (B1667542) derivative, such as 2-bromo-4-chloro-1-methoxybenzene. This electrophilic aromatic substitution would introduce the acetyl group at the sterically accessible and electronically favorable position.

Alternative approaches could involve the bromination and chlorination of a pre-formed methoxyacetophenone. However, controlling the regioselectivity of halogenation on an activated ring system can be challenging and may lead to isomeric mixtures. A more controlled, albeit longer, route could involve a directed ortho-metalation approach on a suitably protected and substituted benzene (B151609) ring, followed by quenching with an acetylating agent.

While the direct synthesis of 1-(3-bromo-5-chloro-2-methoxyphenyl)ethanone is not extensively detailed in readily available literature, the synthesis of a closely related intermediate, 3'-bromo-5'-chloro-2'-hydroxyacetophenone, has been described. chemicalbook.com This suggests that methylation of the hydroxyl group would provide the desired methoxy-substituted ketone. One reported synthesis involves the bromination of 5-chloro-2-hydroxyacetophenone in acetic acid. chemicalbook.com Another method describes a Fries rearrangement of 2-bromo-4-chlorophenyl acetate, catalyzed by aluminum chloride, to yield the same hydroxyacetophenone intermediate. chemicalbook.com

Strategies for Introduction of the Ethanamine Moiety

With the ketone precursor in hand, the introduction of the ethanamine moiety is the next critical step. Several robust and widely used methodologies are available for this transformation. The most direct of these is reductive amination. wikipedia.org This one-pot reaction typically involves the condensation of the ketone with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, to form an intermediate imine, which is then reduced in situ to the desired primary amine. wikipedia.org

Another common strategy involves a two-step process. First, the ketone is reduced to the corresponding alcohol, 1-(3-bromo-5-chloro-2-methoxyphenyl)ethanol. This alcohol can then be converted into a good leaving group, for example, by tosylation or conversion to an alkyl halide. Subsequent nucleophilic substitution with a nitrogen-containing nucleophile, such as sodium azide (B81097) followed by reduction, or direct displacement with ammonia, would yield the target ethanamine.

Direct Synthetic Routes to Arylethanamines

Direct methods for the synthesis of arylethanamines from their corresponding ketones are highly sought after for their efficiency and atom economy.

Reductive Amination Protocols

Reductive amination stands out as a highly versatile and widely employed method for the synthesis of amines. wikipedia.orgresearchgate.net The reaction is typically carried out in the presence of a reducing agent that is selective for the iminium ion intermediate over the starting ketone. researchgate.net The choice of reducing agent and reaction conditions can be tailored to the specific substrate.

| Reducing Agent | Typical Conditions | Notes |

| Sodium cyanoborohydride (NaBH3CN) | Methanol, ammonium acetate, pH 6-7 | A classic and effective reagent, though toxicity of cyanide is a concern. researchgate.net |

| Sodium triacetoxyborohydride (B8407120) (STAB) | Dichloroethane or THF, acetic acid | A milder and less toxic alternative to NaBH3CN, often providing higher yields. |

| Catalytic Hydrogenation | H2, Pd/C or Raney Ni, NH3/EtOH | A "green" method that avoids stoichiometric metal hydride reagents, but may require higher pressures. |

| Borch Reduction | NaBH3CN, NH4OAc | A specific protocol of reductive amination that is widely applicable. nih.gov |

The acid catalyst plays a crucial role in the reductive amination process, not only in the elimination of water to form the imine but also in the nucleophilic addition step. researchgate.netnih.gov

Nucleophilic Substitution Approaches to Amines

An alternative to reductive amination is a stepwise approach involving nucleophilic substitution. This method offers a different set of strategic possibilities and can sometimes be advantageous if the direct amination proves problematic.

The general sequence is as follows:

Reduction of the Ketone: The precursor, 1-(3-bromo-5-chloro-2-methoxyphenyl)ethanone, is first reduced to the corresponding secondary alcohol. This is a standard transformation that can be achieved with a variety of reducing agents, such as sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent.

Activation of the Alcohol: The hydroxyl group of the resulting alcohol is a poor leaving group and must be activated. This is typically done by converting it into a sulfonate ester (e.g., tosylate or mesylate) by reaction with the corresponding sulfonyl chloride in the presence of a base like pyridine. Alternatively, it can be converted to an alkyl halide using reagents like SOCl2 or PBr3.

Nucleophilic Substitution: The activated intermediate is then treated with a nitrogen nucleophile. Common choices include:

Ammonia: Direct reaction with ammonia can provide the primary amine, though over-alkylation to form secondary and tertiary amines can be a competing side reaction.

Sodium Azide: The Gabriel synthesis, using potassium phthalimide, or the use of sodium azide followed by reduction (e.g., with LiAlH4 or by catalytic hydrogenation) are excellent methods for the clean formation of primary amines and avoid over-alkylation.

Stereoselective Synthesis of this compound

The target molecule possesses a chiral center at the carbon atom bearing the amine group. The stereoselective synthesis of such chiral amines is of paramount importance, particularly in the pharmaceutical industry, where enantiomers often exhibit different biological activities. acs.orgnih.gov Several strategies can be employed to achieve enantiomerically enriched or pure this compound.

Asymmetric Reduction of the Ketone: One of the most common approaches is the asymmetric reduction of the prochiral ketone, 1-(3-bromo-5-chloro-2-methoxyphenyl)ethanone, to a chiral alcohol. This can be accomplished using chiral reducing agents, such as those derived from boranes in the presence of a chiral catalyst (e.g., the Corey-Bakshi-Shibata or CBS reduction). The resulting enantiomerically enriched alcohol can then be converted to the amine with inversion of configuration via a nucleophilic substitution pathway (e.g., Mitsunobu reaction with a nitrogen nucleophile or the two-step activation and substitution described previously).

Asymmetric Reductive Amination: Direct asymmetric reductive amination of the ketone is a highly efficient method for producing chiral amines. google.com This can be achieved using a chiral catalyst, often a transition metal complex with a chiral ligand, in the presence of a hydrogen source and an amine. acs.org Iridium and ruthenium-based catalysts have shown high efficacy and enantioselectivity in the reductive amination of various aryl ketones. acs.orggoogle.com

Biocatalysis: Enzymes offer a powerful and environmentally friendly alternative for the synthesis of chiral amines. nih.govresearchgate.net Transaminases (TAs) can catalyze the transfer of an amino group from a donor molecule to a prochiral ketone with high stereoselectivity. nih.govresearchgate.net Similarly, amine dehydrogenases (AmDHs) can be used for the reductive amination of ketones, also with excellent enantiocontrol. acs.orgresearchgate.net Protein engineering has expanded the substrate scope of these enzymes, making them applicable to a wider range of molecules, including substituted acetophenones. nih.gov

| Method | Description | Advantages |

| Asymmetric Ketone Reduction | Stereoselective reduction of the ketone to a chiral alcohol, followed by conversion to the amine. | Well-established methods, high enantioselectivities achievable. |

| Asymmetric Reductive Amination | Direct conversion of the ketone to a chiral amine using a chiral catalyst. | High atom economy, fewer synthetic steps. google.com |

| Biocatalysis (e.g., Transaminases) | Enzymatic conversion of the ketone to the chiral amine. | High stereoselectivity, mild reaction conditions, environmentally benign. nih.govresearchgate.net |

Application of Chiral Catalysts and Auxiliaries in Asymmetric Transformations

The direct asymmetric synthesis of this compound from a prochiral precursor represents an efficient route to obtaining the enantiomerically pure compound. This can be achieved through the use of chiral catalysts or chiral auxiliaries.

One potential pathway involves the asymmetric reduction of the corresponding ketone, 1-(3-bromo-5-chloro-2-methoxyphenyl)ethanone. This transformation can be catalyzed by various chiral metal complexes or organocatalysts. For instance, chiral ruthenium or rhodium complexes with ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) are well-known for their high efficiency and enantioselectivity in the hydrogenation of ketones.

Alternatively, the synthesis could proceed via the asymmetric addition of a nucleophile to an imine precursor. The use of a chiral Brønsted acid or a chiral metal complex could catalyze the enantioselective addition of a cyanide source to 3-bromo-5-chloro-2-methoxybenzaldehyde (B1331925) to form a chiral cyanohydrin, which can then be reduced to the target amine.

Chiral auxiliaries offer another robust method. A prochiral ketone could be reacted with a chiral auxiliary to form a diastereomeric intermediate, such as a chiral oxazolidine. Subsequent reduction of the imine bond, directed by the chiral auxiliary, would lead to a diastereomerically enriched product. Cleavage of the auxiliary would then yield the desired enantiomer of the target amine.

Table 1: Potential Chiral Catalysts for Asymmetric Synthesis

| Catalyst Type | Chiral Ligand/Auxiliary | Precursor | Potential Outcome |

| Metal Complex | (R)- or (S)-BINAP-RuCl₂ | 1-(3-bromo-5-chloro-2-methoxyphenyl)ethanone | High enantiomeric excess of the corresponding alcohol, a precursor to the amine |

| Organocatalyst | Chiral Phosphoric Acid | Imine of 3-bromo-5-chloro-2-methoxybenzaldehyde | Enantioselective addition of a nucleophile |

| Chiral Auxiliary | (R)- or (S)-2-amino-1,1-diphenyl-1-propanol | 1-(3-bromo-5-chloro-2-methoxyphenyl)ethanone | Diastereoselective reduction of the intermediate imine |

Enzymatic Bioreduction for Enantioselective Access to Chiral Alcohols and Amines

Enzymatic catalysis has emerged as a powerful tool for the synthesis of chiral compounds due to the high selectivity and mild reaction conditions offered by enzymes. For the synthesis of this compound, two primary enzymatic approaches could be considered: the kinetic resolution of the racemic amine or the asymmetric synthesis from a prochiral precursor.

Transaminases are a class of enzymes that can catalyze the transfer of an amino group from a donor molecule to a ketone, producing a chiral amine. The use of a highly stereoselective transaminase could enable the direct conversion of 1-(3-bromo-5-chloro-2-methoxyphenyl)ethanone to the desired enantiomer of the target amine with high enantiomeric excess.

Another enzymatic strategy involves the use of lipases for the kinetic resolution of a racemic mixture of the target amine. The enzyme would selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted enantiomers.

Table 2: Potential Enzymatic Approaches

| Enzyme Class | Substrate | Potential Amine Donor/Acylating Agent | Expected Product |

| Transaminase | 1-(3-bromo-5-chloro-2-methoxyphenyl)ethanone | Isopropylamine | (R)- or (S)-1-(3-bromo-5-chloro-2-methoxyphenyl)ethanamine |

| Lipase | Racemic this compound | Ethyl acetate | One enantiomer acylated, the other unreacted |

Chiral Resolution Techniques for Racemic Mixtures

In cases where a racemic mixture of this compound is synthesized, chiral resolution techniques can be employed to separate the enantiomers. A classical method involves the use of a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid or mandelic acid), to form diastereomeric salts with the racemic amine. These diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. Subsequent treatment of the separated diastereomeric salts with a base would liberate the respective pure enantiomers of the amine.

Chromatographic methods using a chiral stationary phase (CSP) are also highly effective for the separation of enantiomers. The racemic mixture is passed through a column packed with a chiral material that interacts differently with each enantiomer, leading to their separation.

Advanced Synthetic Techniques and Process Optimization

Continuous Flow Chemistry for Scalable Synthesis

Continuous flow chemistry offers several advantages over traditional batch processing for the synthesis of fine chemicals, including improved safety, better heat and mass transfer, and the potential for automation and scalability. The synthesis of this compound could be adapted to a continuous flow process.

For example, the reduction of a nitro precursor, such as 1-(3-bromo-5-chloro-2-methoxyphenyl)-1-nitroethane, could be performed in a flow reactor packed with a heterogeneous catalyst (e.g., palladium on carbon). Pumping the solution of the nitro compound through the heated catalyst bed would facilitate a rapid and efficient reduction to the amine. This approach minimizes the handling of hazardous reagents and allows for precise control over reaction parameters.

Table 3: Illustrative Parameters for Continuous Flow Synthesis

| Reaction Step | Reagents | Catalyst | Temperature (°C) | Residence Time | Potential Yield |

| Nitrostyrene Reduction | 3-bromo-5-chloro-2-methoxy-β-nitrostyrene, H₂ | Pd/C | 50-100 | 5-20 min | >90% |

| Ketone Reductive Amination | 1-(3-bromo-5-chloro-2-methoxyphenyl)ethanone, NH₃, H₂ | Raney Nickel | 80-120 | 10-30 min | >85% |

Solid-Phase Organic Synthesis Methodologies for Analogs

Solid-phase organic synthesis (SPOS) is a powerful technique for the rapid generation of libraries of related compounds (analogs). While perhaps not the most direct route for the synthesis of the single target compound, SPOS could be employed to create a library of analogs of this compound with variations in the substitution pattern of the phenyl ring or at the amine functionality.

In a hypothetical solid-phase approach, a suitable resin-bound starting material, for instance, a protected 3-bromo-5-chloro-2-methoxybenzoic acid, could be subjected to a series of reactions to build the ethanamine side chain. This would involve steps such as amide bond formation, reduction, and subsequent modifications. The final products would then be cleaved from the solid support. This methodology is particularly advantageous for structure-activity relationship (SAR) studies in drug discovery.

Chemical Transformations and Derivatization of 1 3 Bromo 5 Chloro 2 Methoxyphenyl Ethanamine

Reactivity of the Ethanamine Functional Group

The primary amine group is a key site for a multitude of chemical reactions, including the formation of amides, N-alkylation, N-acylation, and various condensation and cyclization reactions.

Formation of Amide Derivatives

The nucleophilic nature of the primary amine in 1-(3-bromo-5-chloro-2-methoxyphenyl)ethanamine allows for its ready conversion into a wide range of amide derivatives. This transformation is typically achieved by reaction with acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling agents.

For instance, the reaction with a simple acyl chloride, like acetyl chloride, in the presence of a base such as triethylamine (B128534) or pyridine, would yield the corresponding N-acetyl derivative. Similarly, coupling with a carboxylic acid, facilitated by reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), would also produce the amide. These reactions are generally high-yielding and can be used to introduce a wide variety of substituents.

Interactive Table 1: Examples of Amide Formation Reactions

| Acylating Agent | Product |

|---|---|

| Acetyl chloride | N-(1-(3-bromo-5-chloro-2-methoxyphenyl)ethyl)acetamide |

| Benzoyl chloride | N-(1-(3-bromo-5-chloro-2-methoxyphenyl)ethyl)benzamide |

N-Alkylation and N-Acylation Reactions

N-alkylation of the primary amine can be accomplished through various methods, including reductive amination or reaction with alkyl halides. Reductive amination involves the initial reaction with an aldehyde or ketone to form an imine, which is then reduced in situ with a reducing agent like sodium borohydride (B1222165) or sodium triacetoxyborohydride (B8407120) to yield the corresponding secondary or tertiary amine.

Direct N-alkylation with alkyl halides can also be employed, although this method may lead to over-alkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. The choice of reaction conditions, such as the stoichiometry of the alkylating agent and the nature of the base and solvent, can influence the selectivity of the reaction.

N-acylation, as discussed in the context of amide formation, is a straightforward and efficient method for introducing acyl groups to the nitrogen atom, leading to the formation of stable amide products.

Condensation and Cyclization Reactions Involving the Amine

The primary amine of this compound can participate in a variety of condensation and cyclization reactions to form heterocyclic structures. For example, reaction with a 1,3-dicarbonyl compound, such as acetylacetone, could lead to the formation of a seven-membered diazepine (B8756704) ring system through an initial condensation followed by cyclization.

Another important class of reactions is the Pictet-Spengler reaction, where the ethanamine could react with an aldehyde or ketone under acidic conditions to form a tetrahydroisoquinoline derivative, provided the aromatic ring is sufficiently activated for electrophilic substitution. However, the electron-withdrawing nature of the halogen substituents on the phenyl ring of the target compound might disfavor this particular cyclization pathway.

Transformations of the Aromatic Substituents

The bromine, chlorine, and methoxy (B1213986) groups on the phenyl ring offer additional sites for chemical modification, allowing for further diversification of the molecular scaffold.

Halogen Reactivity: Nucleophilic Aromatic Substitution and Metal-Halogen Exchange Reactions

The bromine and chlorine atoms on the aromatic ring are potential sites for nucleophilic aromatic substitution (SNA r) reactions, although such reactions typically require harsh conditions or the presence of strongly electron-withdrawing groups in the ortho and/or para positions to the leaving group. Given the substitution pattern of the target molecule, SNA r reactions are expected to be challenging.

A more versatile approach to functionalizing the aryl halides is through metal-halogen exchange. This reaction typically involves treating the aryl halide with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures. The bromine atom is generally more reactive than the chlorine atom in such exchanges. The resulting aryllithium species is a potent nucleophile and can react with a wide range of electrophiles to introduce new substituents onto the aromatic ring.

Interactive Table 2: Potential Products from Metal-Halogen Exchange followed by Electrophilic Quench

| Electrophile | Product (after quenching aryllithium intermediate) |

|---|---|

| Carbon dioxide (CO2) | 5-chloro-3-(1-aminoethyl)-2-methoxybenzoic acid |

| N,N-Dimethylformamide (DMF) | 5-chloro-3-(1-aminoethyl)-2-methoxybenzaldehyde |

Modification of Methoxy and Other Aryl Substituents

The methoxy group on the aromatic ring is generally stable to many reaction conditions. However, it can be cleaved to the corresponding phenol (B47542) using strong acids such as hydrobromic acid (HBr) or Lewis acids like boron tribromide (BBr3). The resulting phenol can then be further functionalized, for example, through O-alkylation or O-acylation, to introduce a variety of new ether or ester groups.

It is important to note that the reaction conditions for modifying the methoxy group must be carefully chosen to avoid undesired side reactions involving the other functional groups present in the molecule.

Ring Functionalization and Diversification Strategies

There is currently no available scientific literature detailing specific methods for the ring functionalization and diversification of this compound. The inherent reactivity of the substituted benzene (B151609) ring, featuring a bromo, a chloro, and a methoxy group, suggests that various aromatic substitution reactions could be theoretically possible. However, without experimental data, any discussion of potential reaction pathways, including further halogenation, nitration, or Friedel-Crafts reactions, would be purely speculative.

The electronic effects of the existing substituents—the ortho-methoxy group being activating and ortho-, para-directing, and the halogens being deactivating but ortho-, para-directing—would create a complex directive influence on any subsequent electrophilic aromatic substitution. The steric hindrance from the existing groups would also play a significant role in determining the feasibility and regioselectivity of such reactions.

Similarly, palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig couplings, which are commonly employed to diversify aromatic rings by forming new carbon-carbon or carbon-heteroatom bonds at the position of the bromine atom, have not been specifically reported for this compound. While these reactions are standard tools in organic synthesis, their application to this compound has not been documented.

Multi-Component Reactions Utilizing the Compound as a Synthon

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry for the efficient construction of complex molecules in a single step. The primary amine functionality of this compound makes it a potential candidate for use as a synthon in various MCRs, such as the Ugi or Passerini reactions.

However, a comprehensive search of chemical databases and scientific journals did not yield any published research where this compound has been utilized as a component in any multi-component reaction. Consequently, there are no detailed research findings, reaction tables, or specific examples of its application in this context. The potential for this compound to serve as a valuable synthon in the generation of novel molecular scaffolds through MCRs remains an unexplored area of research.

Theoretical and Computational Investigations of 1 3 Bromo 5 Chloro 2 Methoxyphenyl Ethanamine

Quantum Chemical Calculations for Electronic Structure

No available literature provides data from quantum chemical calculations on 1-(3-Bromo-5-chloro-2-methoxyphenyl)ethanamine. Consequently, an analysis of its molecular orbitals, charge distribution, conformational possibilities, and energetic profiles is not possible at this time.

Analysis of Molecular Orbitals and Charge Distribution

Information regarding the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and the distribution of electron density across the molecule is not present in the surveyed scientific literature.

Conformational Analysis and Energetic Profiles

There are no published studies detailing the potential energy surfaces, stable conformers, or rotational barriers of this compound.

Molecular Modeling and Simulation Approaches

Specific molecular modeling and simulation studies for this compound have not been identified.

Molecular Dynamics Simulations to Explore Conformational Space

No data from molecular dynamics simulations, which would provide insight into the dynamic behavior and conformational flexibility of the molecule, could be located.

Computational Prediction of Molecular Interactions with Chemical Entities

There is no available research on the computational prediction of how this compound might interact with other chemical entities, such as biological macromolecules or other small molecules.

Structure-Reactivity and Structure-Selectivity Relationship Studies

A search for studies concerning the structure-reactivity and structure-selectivity relationships of this compound did not yield any relevant publications.

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry offers powerful tools for mapping out the intricate pathways of chemical reactions, identifying transient intermediates, and characterizing the high-energy transition states that govern reaction rates. For a molecule such as this compound, these methods could provide invaluable insights into its synthesis, degradation, and potential metabolic fate.

A primary area of investigation would be the elucidation of reaction mechanisms involving the primary amine group. For instance, its nucleophilic character could be computationally modeled in reactions such as acylation or alkylation. Density Functional Theory (DFT) calculations could be employed to map the potential energy surface of such a reaction. This would involve calculating the energies of the reactants, products, and all conceivable intermediates and transition states.

The transition state, a fleeting molecular configuration at the peak of the energy barrier between reactants and products, is of particular interest. Its geometry and energy dictate the kinetics of the reaction. Computational methods can pinpoint the exact structure of the transition state and vibrational frequency calculations can confirm its nature (a single imaginary frequency).

Hypothetical Reaction Coordinate for N-Acetylation:

A hypothetical study on the N-acetylation of this compound with acetyl chloride could reveal a multi-step mechanism. The initial formation of a tetrahedral intermediate, followed by the elimination of hydrogen chloride, could be modeled. The calculated energy profile would highlight the rate-determining step of the reaction.

| Reaction Step | Description | Hypothetical Activation Energy (kcal/mol) |

| Step 1 | Nucleophilic attack of the amine on the carbonyl carbon of acetyl chloride | 15.2 |

| Step 2 | Formation of the tetrahedral intermediate | -5.8 (relative to reactants) |

| Step 3 | Elimination of HCl to form the final amide product | 10.5 |

This table is illustrative and presents hypothetical data for the purpose of explaining the application of computational chemistry.

Furthermore, the influence of the bromo, chloro, and methoxy (B1213986) substituents on the reactivity of the aromatic ring could be another focus. Electrophilic aromatic substitution reactions, for example, would be directed by the combined electronic effects of these groups. Computational models could predict the most likely sites of substitution by calculating the electron density at various positions on the ring and modeling the stability of the sigma complexes (arenium ions) formed during the reaction.

Predictive Models for Chemical Properties and Transformations

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are instrumental in forecasting the physicochemical properties and biological activities of novel compounds. These models establish a mathematical relationship between the structural features of a molecule (descriptors) and a specific property.

For this compound, a QSPR model could be developed to predict properties such as its boiling point, solubility, and partition coefficient (logP). This would involve calculating a range of molecular descriptors for this compound and a series of structurally similar molecules with known experimental data. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices).

Illustrative QSPR Model for LogP:

A hypothetical linear QSPR model for predicting the octanol-water partition coefficient (logP) of a series of substituted phenylethylamines might take the following form:

logP = β₀ + β₁(σ) + β₂(π) + β₃(V)

Where:

σ represents the Hammett electronic parameter of the aromatic substituents.

π represents the Hansch lipophilicity parameter of the substituents.

V represents the molecular volume.

β₀, β₁, β₂, and β₃ are coefficients determined through statistical regression analysis of the training set of molecules.

A hypothetical dataset for such a model is presented below:

| Compound | σ (sum) | π (sum) | Molecular Volume (ų) | Predicted logP |

| This compound | 0.60 | 1.57 | 205.4 | 3.85 |

| 1-(2-Methoxyphenyl)ethanamine | -0.27 | -0.02 | 165.2 | 1.78 |

| 1-(4-Chlorophenyl)ethanamine | 0.23 | 0.71 | 158.9 | 2.36 |

| 1-(3-Bromophenyl)ethanamine | 0.39 | 0.86 | 160.1 | 2.55 |

This table is for illustrative purposes only. The values are hypothetical and serve to demonstrate the concept of a QSPR model.

In terms of chemical transformations, predictive models could also be used to estimate the likelihood of certain metabolic reactions. For instance, the accessibility of the methoxy group to enzymatic demethylation could be assessed by calculating its steric hindrance and the stability of the resulting phenol (B47542). Similarly, the potential for oxidation of the amine group could be modeled. These predictive approaches are crucial in the early stages of drug discovery and development for flagging potential metabolic liabilities.

Mechanistic Studies and Applications As Chemical Probes

Investigation of Reaction Pathways and Kinetics

An exhaustive search of scholarly articles and chemical databases has yielded no specific data on the reaction pathways, kinetic parameters, or rate-limiting steps associated with 1-(3-Bromo-5-chloro-2-methoxyphenyl)ethanamine. While the molecule possesses functional groups—an amine, a bromo substituent, a chloro substituent, and a methoxy (B1213986) group on a phenyl ring—that suggest potential reactivity in various organic reactions, such as nucleophilic substitution or cross-coupling reactions, no studies have been published detailing these specific transformations.

Determination of Kinetic Parameters and Rate-Limiting Steps

There is no available research that has determined the kinetic parameters (e.g., rate constants, activation energies) for any reaction involving this specific compound. Consequently, information regarding the rate-limiting steps of any potential reactions is also absent from the scientific record.

Isotopic Labeling Studies for Mechanistic Elucidation

Isotopic labeling is a powerful technique for elucidating reaction mechanisms. However, no isotopic labeling studies involving this compound have been reported.

Design and Application of the Compound as a Chemical Probe

A chemical probe is a small molecule used to study biological systems or other chemical environments. The design of such probes often involves modifying a core structure to incorporate reporter groups or to enhance binding affinity and selectivity.

Exploration of Molecular Recognition and Binding Sites in Chemical Systems

There are no published studies that utilize this compound to explore molecular recognition events or to identify binding sites in chemical or biological systems.

Development of Derivatized Probes for Specific Chemical Environments

The development of derivatized probes from a parent compound is a common strategy to create tools for specific applications. At present, there is no information available on any derivatives of this compound being designed or synthesized for use as chemical probes.

Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of a molecule by providing information about the chemical environment of individual atoms. For 1-(3-bromo-5-chloro-2-methoxyphenyl)ethanamine, both ¹H NMR and ¹³C NMR spectroscopy would be utilized to confirm the arrangement of atoms and functional groups.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals corresponding to each unique proton in the molecule. The chemical shift (δ) of these signals, their integration (number of protons), and their multiplicity (splitting pattern) would provide key structural information.

Aromatic Protons: The two protons on the benzene (B151609) ring would appear as distinct signals in the aromatic region of the spectrum. Their specific chemical shifts would be influenced by the electron-donating methoxy (B1213986) group and the electron-withdrawing bromine and chlorine atoms. The coupling between these protons would provide information on their relative positions.

Methine Proton (-CH): The proton attached to the carbon bearing the amino group would likely appear as a quartet, being split by the adjacent methyl protons.

Methyl Protons (-CH₃): The three protons of the ethyl group's methyl would likely appear as a doublet, split by the adjacent methine proton.

Methoxy Protons (-OCH₃): The three protons of the methoxy group would be expected to appear as a sharp singlet, as they have no adjacent protons to couple with.

Amine Protons (-NH₂): The two protons of the amino group may appear as a broad singlet, and their chemical shift can be variable depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide complementary information, showing a distinct signal for each unique carbon atom in the molecule.

Aromatic Carbons: Six distinct signals would be expected for the carbons of the benzene ring, with their chemical shifts indicating the influence of the various substituents. The carbons directly bonded to bromine, chlorine, and the methoxy group would have characteristic shifts.

Aliphatic Carbons: The methine carbon and the methyl carbon of the ethanamine side chain would appear in the aliphatic region of the spectrum.

Methoxy Carbon: The carbon of the methoxy group would also produce a distinct signal.

A hypothetical ¹H NMR data table is presented below to illustrate the expected data.

| Protons | Chemical Shift (ppm) (Predicted) | Multiplicity (Predicted) | Integration (Predicted) |

| Aromatic-H | 7.0 - 7.5 | d, d | 2H |

| -CH(NH₂) | 4.0 - 4.5 | q | 1H |

| -OCH₃ | 3.8 - 4.0 | s | 3H |

| -NH₂ | 1.5 - 3.0 | br s | 2H |

| -CH₃ | 1.3 - 1.6 | d | 3H |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition.

The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (264.55 g/mol ). A key feature would be the isotopic pattern of the molecular ion peak, which would show characteristic signals due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in approximately a 3:1 ratio).

The fragmentation pattern would provide further structural confirmation. Common fragmentation pathways for this type of molecule would include:

Alpha-cleavage: Cleavage of the bond between the carbon bearing the amino group and the aromatic ring, leading to a characteristic fragment.

Loss of the amino group: Fragmentation involving the loss of the -NH₂ group.

Loss of the methyl group: Cleavage of the methyl group from the ethanamine side chain.

A representative table of expected mass-to-charge ratios (m/z) for key fragments is provided below.

| Fragment | m/z (Predicted) |

| [M]⁺ | 264/266/268 |

| [M - CH₃]⁺ | 249/251/253 |

| [M - NH₂]⁺ | 248/250/252 |

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for determining the purity of a chemical compound and for separating it from any impurities or isomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used methods for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC would be the preferred method for assessing the purity of this compound. A suitable reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol), often with a modifier such as trifluoroacetic acid, would be used. The purity would be determined by the area of the main peak relative to the total area of all peaks in the chromatogram. Chiral HPLC could also be employed to separate the enantiomers of this chiral amine.

Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), could also be used for purity analysis. The compound would first need to be vaporized, and a suitable capillary column would be chosen to achieve separation. GC-MS would provide both retention time data for purity assessment and mass spectral data for the identification of the main component and any impurities.

A summary of typical chromatographic conditions is presented in the following table.

| Technique | Column | Mobile Phase/Carrier Gas | Detector |

| HPLC | C18 | Acetonitrile/Water Gradient | UV-Vis (e.g., 254 nm) |

| GC | DB-5 or similar | Helium | Flame Ionization (FID) or Mass Spectrometry (MS) |

Patent Landscape and Academic Trends in the Research of 1 3 Bromo 5 Chloro 2 Methoxyphenyl Ethanamine

Analysis of Synthetic Routes and Applications in Patent Literature

While a direct patent explicitly claiming the synthesis of 1-(3-Bromo-5-chloro-2-methoxyphenyl)ethanamine for a specific final product is not readily found in broad searches, its significance is often as a key intermediate. The patent literature for complex heterocyclic compounds, particularly those with pharmaceutical applications, frequently describes synthetic pathways that would logically involve such a substituted phenylethylamine.

A common synthetic strategy to obtain this compound involves a multi-step process starting from a more readily available substituted acetophenone (B1666503). The precursor, 1-(3-bromo-5-chloro-2-methoxyphenyl)ethanone (B3163718), can be synthesized through various aromatic substitution reactions. This ketone then serves as the direct precursor to the target amine. The transformation of the ketone to the amine is typically achieved through reductive amination. This well-established method involves the reaction of the ketone with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, in the presence of a reducing agent.

The applications of this compound, as inferred from the patent literature of related compounds, primarily lie in its use as a scaffold for the synthesis of biologically active molecules. The phenylethylamine core is a common motif in many pharmaceuticals. The specific substitutions on the phenyl ring of this compound offer multiple points for further chemical modification, allowing for the creation of a diverse library of compounds for screening in drug discovery programs. For instance, the bromo and chloro substituents can participate in various cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-heteroatom bonds.

Table 1: Key Synthetic Steps and Potential Applications

| Step | Description | Reagents and Conditions | Potential Application of Product |

| 1 | Synthesis of 1-(3-Bromo-5-chloro-2-methoxyphenyl)ethanone | Friedel-Crafts acylation or other electrophilic aromatic substitution | Precursor for the target amine |

| 2 | Reductive Amination | Ketone, Ammonia/Ammonium salt, Reducing agent (e.g., NaBH₃CN, H₂/Pd-C) | This compound |

| 3 | Further Functionalization | Cross-coupling reactions (e.g., Suzuki, Heck), N-acylation, etc. | Synthesis of kinase inhibitors, GPCR modulators, and other therapeutic agents |

Emerging Research Areas and Future Perspectives in Organic Synthesis

The academic interest in polysubstituted phenylethylamines like this compound is on the rise, driven by the continuous demand for novel molecular architectures in drug discovery and materials science. Emerging research areas are focusing on the development of more efficient and stereoselective synthetic methods for their preparation and their application in the synthesis of complex natural products and pharmaceutical agents.

One of the key areas of emerging research is the development of asymmetric synthetic routes to access enantiomerically pure forms of chiral amines like this compound. Chiral amines are crucial building blocks in the pharmaceutical industry, as the biological activity of a drug often resides in a single enantiomer. Asymmetric hydrogenation or reduction of corresponding imines or enamines using chiral catalysts is a promising approach. Furthermore, biocatalysis, employing enzymes such as transaminases, is gaining traction as a green and highly selective method for the synthesis of chiral amines.

Future perspectives in organic synthesis will likely see the expanded use of this and similar building blocks in combinatorial chemistry and high-throughput screening. The ability to rapidly generate a diverse range of derivatives from a common core structure is highly advantageous in the search for new lead compounds. Moreover, the unique electronic and steric properties conferred by the bromo, chloro, and methoxy (B1213986) substituents may be exploited in the design of novel organocatalysts or ligands for transition metal catalysis. The continued exploration of the reactivity of the C-Br and C-Cl bonds will undoubtedly open up new avenues for the construction of intricate molecular frameworks.

Role of the Compound as a Versatile Building Block in Chemical Research

The utility of this compound as a versatile building block stems from the orthogonal reactivity of its functional groups. The primary amine provides a nucleophilic center for a wide array of reactions, including acylation, alkylation, and the formation of imines and enamines. These reactions are fundamental in the construction of amides, sulfonamides, and various heterocyclic systems.

The halogen atoms on the aromatic ring are particularly valuable for their participation in transition metal-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds (typically C-Br is more reactive) allows for sequential and site-selective modifications. This enables the introduction of different substituents at specific positions on the aromatic ring, providing precise control over the final molecular structure. For example, a Suzuki coupling could be performed selectively at the bromine position, followed by a different coupling reaction at the chlorine position.

The methoxy group, while generally less reactive, can influence the electronic properties of the aromatic ring and can be a site for demethylation to reveal a phenol (B47542), which can then be further functionalized. This multi-functionality makes this compound a powerful tool for medicinal chemists to generate novel compounds with tailored properties. Its application in the synthesis of kinase inhibitors, which often feature complex heterocyclic scaffolds, is a testament to its value as a building block. The ability to construct such scaffolds with precise control over substituent placement is critical for optimizing drug-target interactions.

Q & A

Q. What are the recommended synthetic routes for 1-(3-Bromo-5-chloro-2-methoxyphenyl)ethanamine, and how can reaction conditions be optimized?

The synthesis typically involves halogenation and amination steps. Key parameters include:

- Halogenation : Use of bromine or chlorine donors under controlled temperatures (0–5°C) to avoid over-halogenation .

- Amination : Reductive amination of the intermediate ketone with sodium cyanoborohydride or catalytic hydrogenation (H₂/Pd-C) in ethanol .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while methanol improves solubility of intermediates .

- Yield improvement : Adjusting stoichiometry (1.2–1.5 eq. of amine precursor) and using anhydrous conditions minimizes side products .

Q. How should researchers characterize the compound’s purity and structural integrity?

Standard analytical workflows include:

- Chromatography : HPLC (C18 column, acetonitrile/water gradient) for purity >95% .

- Spectroscopy :

- Elemental analysis : Validate %C, %H, %N within ±0.3% of theoretical values .

Q. What safety protocols are critical during handling and storage?

- Handling : Use nitrile gloves, fume hoods, and closed systems to prevent inhalation/contact .

- Storage : Store at 2–8°C in amber glass vials under inert gas (Ar/N₂) to avoid degradation .

- Waste disposal : Neutralize with dilute HCl (1M) before incineration by licensed facilities .

Advanced Research Questions

Q. How do structural modifications (e.g., bromo vs. chloro substituents) influence receptor binding affinity?

- Substituent effects : The bromo group’s larger van der Waals radius enhances hydrophobic interactions with receptor pockets (e.g., serotonin 5-HT₂A), while chloro improves metabolic stability .

- Methodology :

- Docking studies : Use AutoDock Vina with receptor PDB files (e.g., 6WGT for 5-HT₂A) .

- SAR analysis : Compare IC₅₀ values of analogs via radioligand binding assays (e.g., [³H]ketanserin displacement) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Data normalization : Account for assay variability (e.g., cell type, incubation time) by internal controls (e.g., reference agonists) .

- Meta-analysis : Pool data from ≥3 independent studies using random-effects models to identify outliers .

- Replication : Validate key findings in orthogonal assays (e.g., cAMP vs. calcium flux for GPCR activity) .

Q. How can X-ray crystallography with SHELX refine the compound’s 3D structure?

Q. What methodologies assess the compound’s environmental impact and degradation pathways?

- Ecotoxicology : Conduct OECD 301D biodegradability tests (28-day incubation, activated sludge) .

- Degradation analysis :

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.